6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is a synthetic organic compound with the molecular formula C({21})H({21})NO(_{3}). It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoline core substituted with dimethyl groups at positions 6 and 8, a propoxyphenyl group at position 2, and a carboxylic acid group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Substitution Reactions:
Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a halogenated quinoline intermediate.
Carboxylation: The carboxylic acid group at position 4 can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The quinoline core is known to intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound may inhibit key enzymes involved in microbial metabolism, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the dimethyl and propoxyphenyl substitutions, resulting in different biological activities.
2-Phenylquinoline-4-carboxylic acid: Similar structure but without the dimethyl groups, affecting its chemical reactivity and biological properties.
6,8-Dimethylquinoline-4-carboxylic acid: Lacks the propoxyphenyl group, leading to different pharmacological profiles.
Uniqueness
6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and propoxyphenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug development and other research applications.
Properties
IUPAC Name |
6,8-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-4-9-25-16-7-5-15(6-8-16)19-12-18(21(23)24)17-11-13(2)10-14(3)20(17)22-19/h5-8,10-12H,4,9H2,1-3H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKUXPMPVNLDGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101187589 |
Source
|
Record name | 6,8-Dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101187589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587851-88-5 |
Source
|
Record name | 6,8-Dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587851-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101187589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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